molecular formula C26H23ClN6O2S B2847072 2-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536991-58-9

2-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2847072
M. Wt: 519.02
InChI Key: FSXQAUVBJSHIPU-UHFFFAOYSA-N
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Description

The compound is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the amide, amine, carbonyl, azide, and alkyne groups could potentially participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure and the specific functional groups present. These properties could include its density, thermal stability, and detonation performance .

Scientific Research Applications

Synthesis and Chemical Properties

Research in the field of heterocyclic chemistry often explores the synthesis of complex molecules like triazolopyrimidines due to their potential pharmacological activities. For instance, the synthesis of thiazolopyrimidines and triazolopyrimidines involves multistep chemical reactions that provide insights into the structural complexity and reactivity of these compounds (Haiza et al., 2000). These synthetic routes contribute to the development of novel compounds with potential for further modification and optimization for various applications.

Biological Activity and Applications

Compounds similar to 2-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have been investigated for their biological activities. For example, triazolopyrimidines have been evaluated for their antimicrobial and antioxidant activities, suggesting potential applications in the development of new antimicrobial agents (Gilava et al., 2020). Furthermore, derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products have shown anti-inflammatory and analgesic properties, indicating their relevance in medicinal chemistry for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial Evaluation

The synthesis of new thienopyrimidine derivatives and their evaluation for antimicrobial activity highlight the ongoing interest in developing compounds that could serve as potent antimicrobial agents. This research direction is critical in addressing the global challenge of antibiotic resistance and finding new, effective compounds for treating infections (Bhuiyan et al., 2006).

Future Directions

The future research directions for this compound could involve further studying its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-7-(3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN6O2S/c1-16-22(24(34)30-19-9-6-12-28-14-19)23(17-8-5-10-20(13-17)35-2)33-25(29-16)31-26(32-33)36-15-18-7-3-4-11-21(18)27/h3-14,23H,15H2,1-2H3,(H,30,34)(H,29,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXQAUVBJSHIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3Cl)N1)C4=CC(=CC=C4)OC)C(=O)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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